molecular formula C25H28N2O6 B558225 (2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 176486-63-8

(2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B558225
CAS No.: 176486-63-8
M. Wt: 452,5 g/mole
InChI Key: UPXRTVAIJMUAQR-VFNWGFHPSA-N
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Description

(2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features both fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids from undesired reactions. The compound is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, which is often found in various natural products and pharmaceuticals.

Scientific Research Applications

Chemistry

    Peptide synthesis: The compound is widely used in the synthesis of peptides and proteins due to its protecting groups.

    Organic synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Biology

    Enzyme studies: Used in studying enzyme-substrate interactions and enzyme kinetics.

    Protein engineering: Facilitates the synthesis of modified proteins for research purposes.

Medicine

    Drug development: Acts as a building block in the synthesis of pharmaceutical compounds.

    Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.

Industry

    Material science: Utilized in the synthesis of polymers and advanced materials.

    Biotechnology: Plays a role in the development of biotechnological applications, including biosensors and diagnostic tools.

Mechanism of Action

Target of Action

N-Boc-trans-4-N-Fmoc-amino-L-proline, also known as (2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is primarily used in peptide synthesis . It serves as a protective group for the amino acid proline during the synthesis process . The primary targets of this compound are the amino groups in the peptide chain that need to be protected during synthesis .

Mode of Action

The compound acts as a protective group in peptide synthesis. It protects the amino groups from unwanted reactions during the synthesis process . The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups in the compound are used to protect the amino and carboxyl groups of proline, respectively .

Biochemical Pathways

The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In this pathway, the compound is added to the growing peptide chain, and the Fmoc group is selectively removed to allow the addition of the next amino acid. This process is repeated until the desired peptide sequence is obtained .

Result of Action

The result of the compound’s action is the successful synthesis of a peptide with the desired sequence. By protecting the amino groups during synthesis, the compound ensures that the peptide chain grows in the intended manner without unwanted side reactions .

Action Environment

The action of N-Boc-trans-4-N-Fmoc-amino-L-proline is influenced by various environmental factors in the laboratory setting. These include the pH of the solution, the temperature, and the presence of other reagents. For example, the Fmoc group can be removed under mildly basic conditions, allowing the next amino acid to be added to the peptide chain .

Future Directions

The future directions of research involving this compound are not specified in the available resources. Given its role as a proline derivative, it may have potential applications in the study of amino acid metabolism and related biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:

    Protection of the amino group: The amino group of the pyrrolidine ring is protected using the Fmoc group. This is usually achieved by reacting the amino group with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Protection of the carboxyl group: The carboxyl group is protected using the Boc group. This is done by reacting the carboxyl group with Boc anhydride in the presence of a base like triethylamine.

    Coupling reactions: The protected amino acid can then be coupled with other amino acids or peptides using coupling reagents like HATU or EDCI.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch reactions: Conducting the reactions in large reactors with precise control over temperature, pH, and reaction time.

    Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.

    Quality control: Ensuring the purity and quality of the compound through analytical methods like HPLC and NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The protecting groups can be substituted under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including acids or bases to remove the protecting groups.

Major Products

    Deprotected amino acids: Removal of the Fmoc and Boc groups yields the free amino acid.

    Oxidized derivatives: Oxidation can produce ketones or carboxylic acids.

    Reduced derivatives: Reduction can yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
  • N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine

Uniqueness

  • Protecting groups : The combination of Fmoc and Boc groups provides unique protection for both the amino and carboxyl groups, allowing for selective deprotection.
  • Versatility : The compound’s structure allows it to be used in a wide range of synthetic and research applications.
  • Stability : The protecting groups confer stability to the compound, making it suitable for various reaction conditions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-15(12-21(27)22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXRTVAIJMUAQR-VFNWGFHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176486-63-8
Record name (2S,4R)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
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(2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
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(2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
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(2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
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(2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
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(2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

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